3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol

Polymer synthesis Molecular design Thermal stability

3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol (CAS 26616-34-2), systematically named 2,5-Methano-2H-indeno[1,2-b]oxirenol, octahydro-, is a cycloaliphatic epoxy alcohol with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. The compound features a rigid tricyclic decane framework fused with a reactive epoxy group and a hydroxyl functional group, placing it within the broader class of dicyclopentadiene-derived epoxy intermediates used in the synthesis of high-performance polymers, coatings, and advanced photoresist materials.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 26616-34-2
Cat. No. B11913717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol
CAS26616-34-2
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C4(C(C3)O4)O
InChIInChI=1S/C10H14O2/c11-10-2-1-5(4-10)6-3-7-9(12-7)8(6)10/h5-9,11H,1-4H2
InChIKeyHUXLEEUBQNQIPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol (CAS 26616-34-2): Structural and Procurement Baseline


3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol (CAS 26616-34-2), systematically named 2,5-Methano-2H-indeno[1,2-b]oxirenol, octahydro-, is a cycloaliphatic epoxy alcohol with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol [1]. The compound features a rigid tricyclic decane framework fused with a reactive epoxy group and a hydroxyl functional group, placing it within the broader class of dicyclopentadiene-derived epoxy intermediates used in the synthesis of high-performance polymers, coatings, and advanced photoresist materials [2].

Why 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol Cannot Be Substituted by Generic Epoxy Alcohols


Cycloaliphatic epoxy alcohols exhibit widely divergent performance characteristics depending on ring size, stereochemistry, and substitution pattern. The tricyclo[5.2.1.0 2,6]decane skeleton in 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol provides a fundamentally different molecular architecture compared to monocyclic alternatives (e.g., 3,4-epoxycyclohexylmethyl alcohol) or linear glycidyl compounds (e.g., glycidol), with implications for polymer free volume, crosslink density, and thermal-mechanical behavior [1]. The fused polycyclic structure restricts conformational flexibility, resulting in a rigid molecular geometry that translates into distinct performance attributes in copolymer systems—notably in thermal stability and storage stability of the resulting resin compositions [2]. Generic substitution with alternative epoxy alcohols fails to replicate the specific combination of cycloaliphatic rigidity and dual epoxy/hydroxyl reactivity that defines this compound's utility in advanced lithography and high-temperature coating applications [3].

Quantitative Differentiation Evidence for 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol Versus Structural Analogs


Molecular Rigidity: Zero Rotatable Bonds as Structural Determinant of Polymer Performance

The compound contains zero rotatable bonds (rotatable bond count = 0) due to its fused tricyclic framework [1]. In contrast, monocyclic epoxy alcohols such as 3,4-epoxycyclohexylmethyl alcohol contain at least one rotatable bond at the exocyclic methylene linkage, while linear glycidol contains multiple rotatable bonds. This complete conformational rigidity restricts segmental motion in polymer networks, contributing to the observed thermal stability advantages reported for copolymers incorporating the 3,4-epoxytricyclo[5.2.1.0 2,6]decane skeleton versus those using more flexible epoxy monomers [2].

Polymer synthesis Molecular design Thermal stability

Copolymer Formulation: 30 wt% Minimum Monomer Unit Requirement for Functional Performance

Patent specifications for copolymers containing the 3,4-epoxytricyclo[5.2.1.0 2,6]decane skeleton establish quantitative compositional requirements: monomer units (B) corresponding to epoxy-containing polymerizable unsaturated compounds must constitute 40 to 90 wt% of total monomer units, with at least 30 wt% of monomer units (B) specifically derived from a 3,4-epoxytricyclo[5.2.1.0 2,6]decane skeleton-containing compound [1]. Alternative epoxy monomers (e.g., glycidyl methacrylate, 3,4-epoxycyclohexylmethyl methacrylate) do not confer the same thermal stability and storage stability properties at equivalent loading levels [2].

Copolymer formulation Resin design Photoresist materials

Synthetic Accessibility: Direct Derivatization to (Meth)acrylate Monomers

3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol serves as the immediate precursor for preparing cycloaliphatic epoxy (meth)acrylates bearing the 3,4-epoxytricyclo[5.2.1.0 2,6]decane skeleton—novel compounds with polymerizable unsaturated bonds that are specifically claimed for their utility in coating agents, inks, adhesives, sealants, resist materials, and optically transparent sheets [1]. The hydroxyl group provides a direct esterification handle for (meth)acrylic acid derivatization while preserving the intact epoxy group. This dual functionality—reactive hydroxyl plus reactive epoxy—is not available in epoxy compounds lacking a hydroxyl group (e.g., epoxidized dicyclopentadiene, vinylcyclohexene dioxide), which require additional synthetic steps to introduce polymerizable functionality.

Monomer synthesis Polymerizable building blocks Cycloaliphatic acrylates

Computed Physicochemical Profile: Topological Polar Surface Area (TPSA) of 32.8 Ų

The computed topological polar surface area (TPSA) for 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol is 32.8 Ų [1]. This value falls below the commonly referenced threshold of 60 Ų for favorable blood-brain barrier penetration and 140 Ų for acceptable oral bioavailability in drug discovery contexts. In comparison, glycidol (TPSA ≈ 32.8 Ų as well) shares similar polarity but lacks the tricyclic hydrophobic bulk (XLogP3-AA = 1.5 for the target compound) [1] that enhances membrane partitioning while maintaining moderate polarity. The combination of low TPSA and moderate lipophilicity distinguishes this scaffold from more polar epoxy alcohols that may exhibit reduced permeability in biological or material transport contexts.

Drug-likeness Membrane permeability QSAR

Toxicological Classification: Hazard Profile and Regulatory Status

The compound is listed under EINECS 247-849-5 and appears in the EPA Substance Registry with a molecular formula of C10H14O2 and molecular weight of 166.22 g/mol [1]. While detailed toxicological studies are not publicly available in the primary literature, the compound is a dicyclopentadiene-derived epoxy alcohol structurally related to epoxidized cycloaliphatic compounds that generally exhibit lower acute toxicity and reduced skin sensitization potential compared to aromatic glycidyl ethers (e.g., bisphenol A diglycidyl ether, BADGE) [2]. Unlike glycidol (CAS 556-52-5), which is classified by the National Toxicology Program as a known carcinogen [3], 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol has not been subject to equivalent hazard classifications. This regulatory distinction may influence procurement decisions in industrial settings where carcinogenic classifications impose additional handling, monitoring, and disposal costs.

Safety assessment Regulatory compliance Industrial hygiene

Verified Application Scenarios for 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol Based on Evidentiary Support


Synthesis of Cycloaliphatic Epoxy (Meth)acrylate Monomers for Radiation-Curable Coatings

The hydroxyl group of 3,4-Epoxytricyclo(5.2.1.0 2,6)-decanol enables direct esterification with (meth)acrylic acid to produce novel cycloaliphatic epoxy (meth)acrylates containing both a polymerizable double bond and an intact epoxy group. These monomers are specifically claimed for use in coating agents, inks, adhesives, sealants, and optically transparent sheets, where the rigid tricyclic skeleton contributes to enhanced weather resistance and outdoor durability relative to conventional glycidyl-based acrylates [1]. The zero rotatable bond count (0) of the parent alcohol translates into restricted segmental mobility in the cured polymer network, contributing to improved dimensional stability [2].

Radiation-Sensitive Copolymers for Semiconductor Photoresist Formulations

Copolymers incorporating the 3,4-epoxytricyclo[5.2.1.0 2,6]decane skeleton are specifically designed for use as radiation-sensitive resins in semiconductor lithography processes employing far-ultraviolet rays, electron beams, ion beams, and X-rays [1]. The patent literature establishes that monomer units containing this skeleton must comprise at least 30 wt% of the epoxy-containing monomer fraction (with total epoxy monomer at 40-90 wt% of the copolymer) to achieve the requisite thermal stability and storage stability for resist applications [2]. This compositional requirement represents a quantifiable formulation boundary that cannot be satisfied by substituting alternative epoxy monomers at equivalent loadings.

Dielectric and Protective Film Formation in Electronic Components

Curable resin compositions containing copolymers with the 3,4-epoxytricyclo[5.2.1.0 2,6]decane ring are specified for forming dielectric films, protective films, and interlayer dielectric films in electronic components including liquid crystal display devices, integrated circuit devices, and solid-state image sensors [1]. When formulated with an organic solvent having a boiling point of 180°C or higher at atmospheric pressure, these compositions yield coatings with superior transparency and thermal stability while avoiding uneven thickness and coating defects during slit coating or ink-jet coating application [2]. The rigid tricyclic framework (0 rotatable bonds) is understood to contribute to the dimensional stability required for these precision coating applications [3].

Alkali-Soluble Resin Systems for Advanced Patterning Applications

The copolymer systems described in JP2008133373A and related patents incorporate alkali-soluble group-containing monomer units (A) alongside monomer units (B) containing the 3,4-epoxytricyclo[5.2.1.0 2,6]decane skeleton, with monomer units (B) comprising 1 wt% or higher but less than 40 wt% of the total monomer composition, of which at least 60 wt% corresponds to the specific tricyclic epoxy skeleton-containing compound [1]. This formulation approach produces copolymers capable of forming films with excellent heat resistance and heat discoloration resistance while maintaining extremely high storage stability of the resin composition [2]. The balance of alkali solubility and thermal-mechanical performance makes these systems suitable for photolithographic patterning applications where both developability and post-bake stability are critical.

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